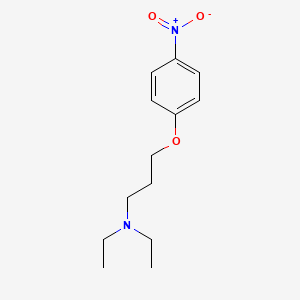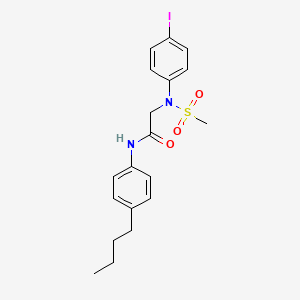
N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BIM-23056, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIM-23056 is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction.
Mécanisme D'action
BIM-23056 selectively binds to N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide and blocks its activity. This receptor is involved in the regulation of glutamate, a neurotransmitter that is involved in various physiological processes such as learning and memory. By blocking N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, BIM-23056 can modulate the activity of glutamate and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
BIM-23056 has been shown to have various biochemical and physiological effects. In animal models, BIM-23056 has been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, BIM-23056 has been shown to increase the levels of dopamine, a neurotransmitter that is involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BIM-23056 in lab experiments is its selectivity towards N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. This allows researchers to specifically target this receptor and study its effects on various neurological disorders. However, one of the limitations of using BIM-23056 is its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are various future directions for the research on BIM-23056. One potential direction is to study its effects on other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, researchers can investigate the potential of combining BIM-23056 with other drugs to enhance its therapeutic effects. Finally, further research can be done to improve the solubility of BIM-23056, making it easier to administer in animal studies.
Applications De Recherche Scientifique
BIM-23056 has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that N~1~-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide antagonists like BIM-23056 can reduce anxiety and depression-like behaviors in animal models. Additionally, BIM-23056 has been shown to reduce drug-seeking behavior in addiction models.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IN2O3S/c1-3-4-5-15-6-10-17(11-7-15)21-19(23)14-22(26(2,24)25)18-12-8-16(20)9-13-18/h6-13H,3-5,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNVJTIRVBSWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)
![ethyl {2-[({[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4738664.png)
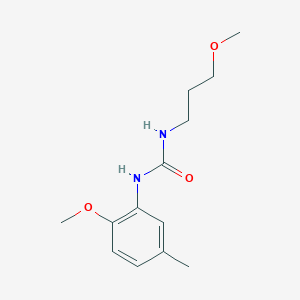
![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)

![methyl 2-[(4-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4738693.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)


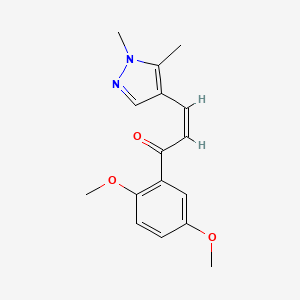
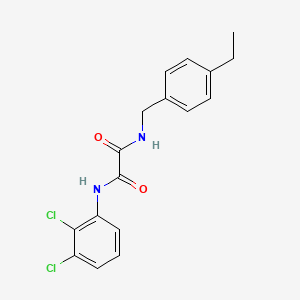
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4738746.png)
